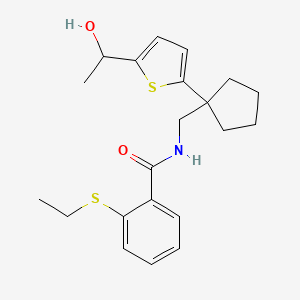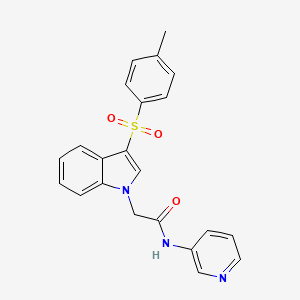
N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. A study published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in breast cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit good solubility in water and organic solvents. This compound has also been reported to be stable under acidic and basic conditions. In terms of physiological effects, studies have suggested that this compound may have low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide in lab experiments is its potential as a selective anticancer agent. This compound has been shown to exhibit cytotoxic activity against cancer cells while having little or no effect on normal cells. This selectivity may reduce the side effects associated with traditional chemotherapy.
However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other anticancer agents. This may limit its potential use as a standalone therapeutic agent and may require combination therapy with other agents.
Future Directions
There are several future directions for the scientific research application of N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide. One potential direction is to investigate its use in combination therapy with other anticancer agents to enhance its potency. Another direction is to explore its potential use in other fields such as PDT and drug delivery.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising potential in scientific research. Its potential applications in various fields such as anticancer therapy and PDT make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and to explore its potential use in combination therapy and drug delivery.
Synthesis Methods
The synthesis of N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide involves the reaction of pyridine-3-carboxylic acid with 3-tosyl-1H-indole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide has been investigated for its potential applications in various scientific fields. In medicinal chemistry, this compound has been studied for its anticancer activity. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its anticancer activity, this compound has also been investigated for its potential use in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer and light to destroy cancer cells. A study published in the Journal of Photochemistry and Photobiology B: Biology reported that this compound exhibited good photodynamic activity against cancer cells.
properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-16-8-10-18(11-9-16)29(27,28)21-14-25(20-7-3-2-6-19(20)21)15-22(26)24-17-5-4-12-23-13-17/h2-14H,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWUUXSNAKJPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B2909316.png)
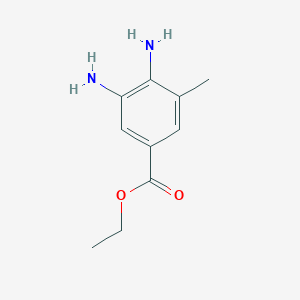
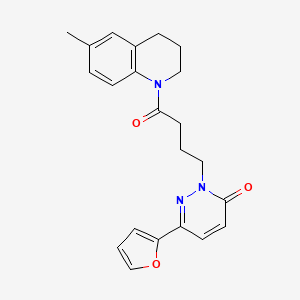
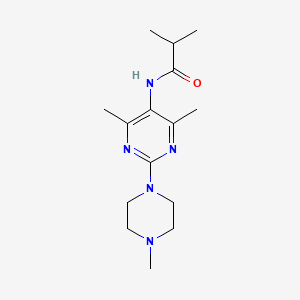
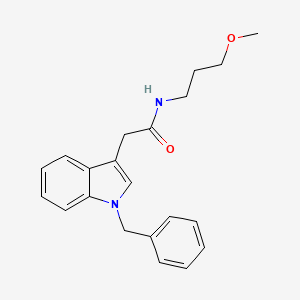
![Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine](/img/structure/B2909321.png)
![N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine](/img/structure/B2909322.png)

![N-(4-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2909326.png)


